UK-432097

概要

説明

UK 432097は、ファイザー社によって開発された慢性閉塞性肺疾患の治療のための合成有機化合物です。アデノシンA2A受容体の強力かつ選択的なアゴニストとして作用します。当初は有望視されていましたが、臨床試験で有効性が不十分であったため、開発中止となりました。 その高い選択性により、アデノシンA2A受容体の内部構造の詳細なマッピングに役立っています .

準備方法

UK 432097の合成には、リボシル部分に結合したプリン塩基の形成など、複数のステップが含まれます。合成経路には一般的に次のステップが含まれます。

プリン塩基の形成: これは、適切な出発物質を制御された条件下で反応させてプリン核を形成することを含みます。

リボシル部分の付加: リボシル基は、グリコシル化反応によってプリン塩基に付加されます。

化学反応の分析

UK 432097は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて様々な酸化生成物を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために実行することができます。

置換: 分子内の特定の原子または基が他の原子または基に置き換わる置換反応は一般的です。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、加水分解のための様々な酸と塩基などがあります。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

UK 432097には、以下を含むいくつかの科学研究への応用があります。

化学: アデノシンA2A受容体とその他の分子との相互作用を研究するための参照化合物として使用されます。

生物学: この化合物は、様々な細胞プロセスにおけるアデノシンA2A受容体の生物学的機能を調査するために使用されます。

医学: 臨床使用は中止されましたが、UK 432097は、他の疾患に対する潜在的な治療効果を探索するための前臨床試験で依然として使用されています。

科学的研究の応用

Structural Characteristics

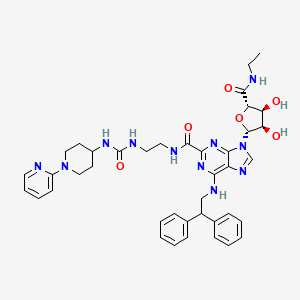

UK-432097 has a complex molecular structure characterized by a bicyclic adenine core, which is common among adenosine receptor agonists. The compound's molecular formula is , with a molecular weight of approximately 777.87 Daltons. Its binding affinity for the human A2A adenosine receptor is notable, with a pKi value of 8.4, indicating strong interactions within the receptor's ligand-binding cavity .

The agonist stabilizes the A2A receptor in a specific active state configuration, which is critical for effective signaling through G protein-coupled receptors (GPCRs). The crystal structure of the A2A receptor bound to this compound reveals significant conformational changes that facilitate receptor activation, including tilting and rotation of specific helices .

Chronic Obstructive Pulmonary Disease (COPD)

This compound was initially developed as a potential treatment for COPD due to its ability to enhance bronchodilation and reduce inflammation in the airways. However, while early-phase clinical trials indicated safety across various doses, subsequent Phase II studies failed to demonstrate significant efficacy in COPD patients . The clinical development was ultimately halted due to concerns over carcinogenicity and unsatisfactory therapeutic outcomes.

Other Inflammatory Conditions

Beyond COPD, this compound's properties suggest potential applications in other inflammatory diseases. Its selective action on the A2A receptor could provide benefits in conditions characterized by excessive inflammation or immune response dysregulation . Ongoing research may explore its utility in areas such as asthma or rheumatoid arthritis.

Research Findings

Recent studies have highlighted this compound's role in receptor stabilization and its potential for use in drug discovery efforts targeting adenosine receptors:

- Molecular Docking Studies : Research utilizing molecular docking has shown that this compound interacts favorably within the A2A receptor binding site, forming critical hydrogen bonds with key residues that enhance its potency and selectivity .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have provided insights into its absorption, distribution, metabolism, and excretion profiles, which are essential for understanding its therapeutic window and potential side effects .

作用機序

UK 432097は、アデノシンA2A受容体に選択的に結合して活性化することでその効果を発揮します。この活性化は、環状アデノシン一リン酸経路を含む細胞内シグナル伝達経路の刺激につながります。 アデノシンA2A受容体に対するこの化合物の高い選択性は、受容体の構造と機能を研究するための貴重なツールとなっています .

類似化合物との比較

UK 432097は、アデノシンA2A受容体アゴニストとしての高い選択性と効力により、独特な化合物です。類似の化合物には以下のようなものがあります。

NECA(5'-N-エチルカルボキサミドアデノシン): より幅広い活性を示す別のアデノシン受容体アゴニストです。

CGS 21680: 様々な研究で使用されている選択的なアデノシンA2A受容体アゴニストです。

UK 432097は、アデノシンA2A受容体に対する高い親和性と選択性により、詳細な構造研究と受容体マッピングに役立つ貴重なツールとなっています。

生物活性

UK-432097 is a synthetic compound that acts as a selective agonist for the human adenosine A2A receptor (A2AAR), which is part of the G protein-coupled receptor (GPCR) family. This article reviews the biological activity of this compound, focusing on its mechanism of action, structural characteristics, and potential therapeutic applications.

This compound functions primarily as a full agonist for the A2AAR, leading to various intracellular signaling cascades upon binding. The binding of this compound to A2AAR induces conformational changes that stabilize the receptor in an active state. This stabilization is critical for effective receptor signaling and has been demonstrated through crystallographic studies.

Structural Insights

The crystal structure of this compound bound to A2AAR reveals significant interactions between the compound and the receptor. Key findings include:

- Binding Affinity : this compound exhibits high binding affinity due to extensive interactions within the ligand-binding cavity, forming 11 hydrogen bonds and multiple van der Waals interactions .

- Conformational Changes : Upon binding, this compound induces a seesaw movement in helix VII and shifts in extracellular loop 3, which are specific to A2AAR. These movements are essential for activating the receptor and initiating downstream signaling .

- Hydrophobic Interactions : The compound's hydrophobic features enhance its interaction with key amino acids in the receptor, such as THR256 and ILE274, contributing to its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:

- Cholesterol Transport : A study demonstrated that this compound stimulates antiatherogenic reverse cholesterol transport in THP-1 human macrophages, suggesting its role in cardiovascular health .

- Neuroprotection : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative diseases. Its agonistic action on A2AAR could help mitigate excitotoxicity associated with conditions like Alzheimer's disease .

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through its action on macrophages, indicating potential applications in treating inflammatory diseases .

Data Tables

The following table summarizes key properties and findings related to this compound:

特性

IUPAC Name |

6-(2,2-diphenylethylamino)-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTHAEBAWXWVID-HXEFRTELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431408 | |

| Record name | UK-432,097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380221-63-6 | |

| Record name | 1-Deoxy-1-[6-[(2,2-diphenylethyl)amino]-2-[[[2-[[[[1-(2-pyridinyl)-4-piperidinyl]amino]carbonyl]amino]ethyl]amino]carbonyl]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380221-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UK-432097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380221636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UK-432097 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UK-432,097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UK-432097 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3OAJ1R5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。